![molecular formula C26H24N4O4S B2937347 3-(4-氯苯基)-5-{1-[(4-丙基苯基)磺酰基]吡咯烷-2-基}-1,2,4-恶二唑 CAS No. 1226439-43-5](/img/no-structure.png)

3-(4-氯苯基)-5-{1-[(4-丙基苯基)磺酰基]吡咯烷-2-基}-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

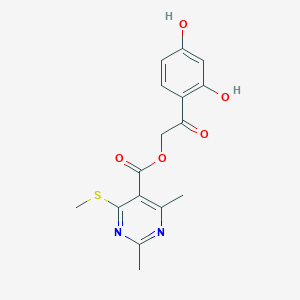

3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C26H24N4O4S and its molecular weight is 488.56. The purity is usually 95%.

BenchChem offers high-quality 3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Nonlinear Optical Properties

The compound “3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole” has been studied for its nonlinear optical (NLO) properties . These properties are crucial for applications in optoelectronic device fabrication . The material’s ability to undergo second and third harmonic generation makes it a candidate for optical switching, optical logic, memory devices, and signal processing .

Electro-Optic Pockels Effect

Due to its significant electro-optic properties, this compound can be applied in the Electro-Optic Pockels Effect (EOPE) . EOPE is used in modulating light in fiber-optic communications and various photonic devices . The compound’s high static and dynamic polarizability suggests its potential for superior performance in these applications .

Optical Switching

The compound’s NLO properties contribute to its application in optical switching . Optical switches are essential for directing light paths in telecommunication networks without converting it to electrical signals. This compound’s high hyperpolarizability indicates its potential to improve the efficiency of optical switches .

Optical Logic

In the field of optical computing , optical logic gates are fundamental components. The compound’s NLO properties could be utilized to create optical logic gates , which perform logical operations using light instead of electricity, potentially leading to faster and more energy-efficient computing systems .

Memory Devices

The compound’s NLO properties may be harnessed for use in optical memory devices . These devices store data optically and have the potential for high-density storage and fast data retrieval. The compound’s high second and third harmonic generation values suggest it could enhance the performance of optical memory devices .

Signal Processing

Optical signal processing: benefits from materials with strong NLO properties. This compound could be used to develop components for real-time signal processing systems that are faster and more efficient than electronic counterparts, particularly in high-speed communication systems .

Optoelectronic Device Fabrication

The compound’s superior NLO properties indicate its potential use in optoelectronic device fabrication . Optoelectronic devices, which convert electrical signals into photon signals and vice versa, are integral to modern technology, including sensors, solar cells, and light-emitting diodes (LEDs) .

Vibrational Spectroscopy

Lastly, the compound’s well-defined vibrational modes, as established through computational studies, suggest its application in vibrational spectroscopy . This technique is used to analyze molecular vibrations and can be applied in material characterization and chemical analysis .

These applications highlight the compound’s versatility and potential impact across various scientific fields. The referenced study provides a comprehensive analysis of the compound’s electronic, optical, and NLO properties, which underpin these applications .

作用机制

Target of Action

The primary targets of the compound are yet to be identified. It is known that compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

It is known that oxadiazoles, another key component of this compound, have been utilized in a wide range of applications, including as potential high-energy core molecules .

Result of Action

It is known that compounds with a pyrrolidine ring and oxadiazole derivatives have shown a wide range of biological activities .

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole' involves the reaction of 4-chlorobenzoyl chloride with 2-amino-2-methyl-1-propanol to form the intermediate 3-(4-chlorophenyl)-5-(2-hydroxy-2-methylpropyl)-1,2,4-oxadiazole. This intermediate is then reacted with 1-(4-propylphenyl)sulfonylpyrrolidine-2-carboxylic acid to form the final product.", "Starting Materials": [ "4-chlorobenzoyl chloride", "2-amino-2-methyl-1-propanol", "1-(4-propylphenyl)sulfonylpyrrolidine-2-carboxylic acid" ], "Reaction": [ "Step 1: 4-chlorobenzoyl chloride is reacted with 2-amino-2-methyl-1-propanol in the presence of a base such as triethylamine to form the intermediate 3-(4-chlorophenyl)-5-(2-hydroxy-2-methylpropyl)-1,2,4-oxadiazole.", "Step 2: The intermediate from step 1 is then reacted with 1-(4-propylphenyl)sulfonylpyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form the final product 3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole." ] } | |

CAS 编号 |

1226439-43-5 |

产品名称 |

3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole |

分子式 |

C26H24N4O4S |

分子量 |

488.56 |

IUPAC 名称 |

3-(2-phenylethyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C26H24N4O4S/c1-17(2)33-20-10-8-19(9-11-20)24-27-22(34-28-24)16-30-21-13-15-35-23(21)25(31)29(26(30)32)14-12-18-6-4-3-5-7-18/h3-11,13,15,17H,12,14,16H2,1-2H3 |

InChI 键 |

PEAPDWGIBILFQE-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)SC=C4 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]acetate](/img/structure/B2937264.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2937265.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2937267.png)

![6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2937273.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2937275.png)

![7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2937278.png)

![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2937279.png)

![N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide](/img/structure/B2937283.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2937285.png)

![N-[4-(2-Methylimidazol-1-yl)butyl]prop-2-enamide](/img/structure/B2937287.png)